1-(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}azetidin-3-yl)-2-(propan-2-yl)-1H-1,3-benzodiazole
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Overview
Description
1-(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}azetidin-3-yl)-2-(propan-2-yl)-1H-1,3-benzodiazole is a complex organic compound that features multiple functional groups, including an imidazole ring, a benzodiazole ring, and an azetidine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}azetidin-3-yl)-2-(propan-2-yl)-1H-1,3-benzodiazole typically involves multi-step organic reactions. The process often begins with the preparation of the imidazole and benzodiazole intermediates, followed by their coupling with the azetidine moiety. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Purification steps such as crystallization, distillation, and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}azetidin-3-yl)-2-(propan-2-yl)-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, often involving halogenated intermediates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated intermediates, strong acids, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound with altered functional groups.
Scientific Research Applications
1-(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}azetidin-3-yl)-2-(propan-2-yl)-1H-1,3-benzodiazole has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}azetidin-3-yl)-2-(propan-2-yl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **1-(1H-imidazol-1-yl)methylbenzene
- **1H-1,3-benzodiazole
- **Azetidine derivatives
Uniqueness
1-(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}azetidin-3-yl)-2-(propan-2-yl)-1H-1,3-benzodiazole stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
[4-(imidazol-1-ylmethyl)phenyl]-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O/c1-17(2)23-26-21-5-3-4-6-22(21)29(23)20-14-28(15-20)24(30)19-9-7-18(8-10-19)13-27-12-11-25-16-27/h3-12,16-17,20H,13-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEPCXSOEVBVHSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=CC=CC=C2N1C3CN(C3)C(=O)C4=CC=C(C=C4)CN5C=CN=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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